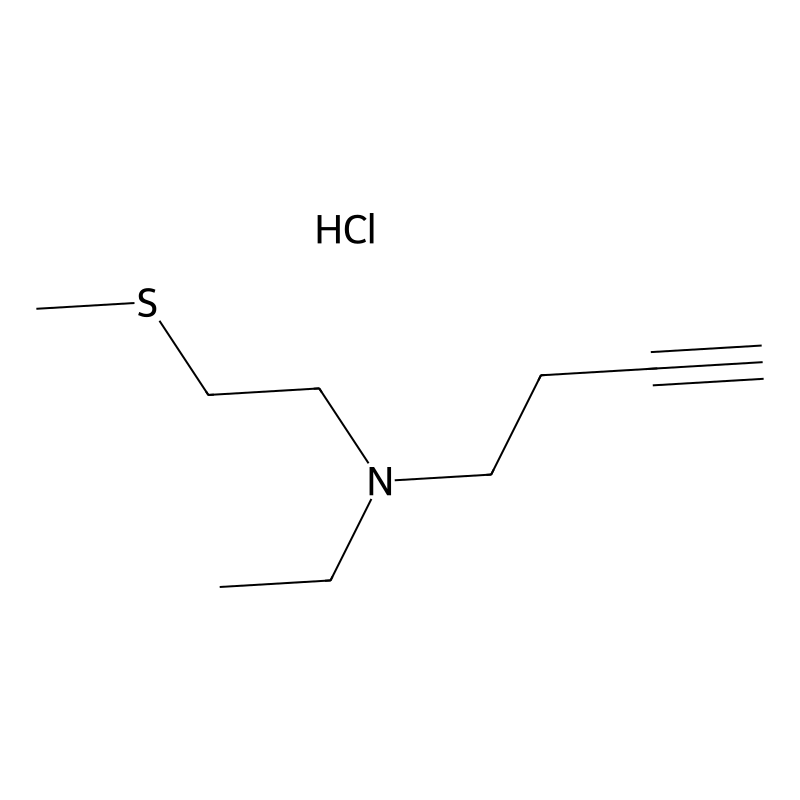

N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine;hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Medicinal Chemistry and Drug Development

Specific Scientific Field: Medicinal chemistry and drug discovery.

Summary: EN300-7437207 is being investigated as a potential drug candidate due to its unique chemical structure and potential biological activities. Researchers are exploring its interactions with specific protein targets, such as enzymes or receptors, to develop novel therapeutic agents.

Experimental Procedures:In Vitro Assays: Researchers evaluate its binding affinity to target proteins using biochemical assays. High-throughput screening identifies potential interactions.

Cell-Based Assays: EN300-7437207’s effects on cellular pathways are studied using cell lines relevant to the disease of interest.

Animal Models: In vivo studies involve administering EN300-7437207 to animal models (e.g., mice, rats) to assess pharmacokinetics, toxicity, and efficacy.

Results: Researchers have observed promising interactions between EN300-7437207 and specific protein targets. Further optimization and preclinical studies are ongoing to validate its potential as a drug candidate.

Other Applications

Specific Scientific Fields: a) Bioconjugation: EN300-7437207’s alkyne group enables bioorthogonal reactions for labeling biomolecules. b) Click Chemistry: It participates in click reactions, facilitating the assembly of complex molecules. c) Catalysis: EN300-7437207 derivatives may serve as ligands or catalysts in transition-metal-catalyzed reactions.

Summary: EN300-7437207’s versatility extends beyond the mentioned applications, making it a valuable tool in diverse scientific endeavors.

: ChemicalBook. BUT-3-YN-1-AMINE : Ambeed. But-3-yn-1-amine

N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine; hydrochloride is a chemical compound characterized by its unique structure, which includes an ethyl group, a methylsulfanyl group, and a but-3-yn-1-amine backbone. The compound's systematic name reflects its complex structure, indicating the presence of both sulfur and nitrogen functionalities. The molecular formula of this compound is and it has a molecular weight of approximately 157.24 g/mol.

The chemical reactivity of N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine; hydrochloride can be attributed to the presence of the alkyne functional group (but-3-yne). It can undergo various reactions typical of alkynes, such as:

- Hydrogenation: The triple bond in the butyne moiety can be hydrogenated to form an alkene or alkane.

- Nucleophilic Addition: The nitrogen atom can participate in nucleophilic substitution reactions, reacting with electrophiles.

- Reductive Amination: This compound can also serve as an intermediate in the synthesis of more complex amines through reductive amination processes.

While specific biological activity data for N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine; hydrochloride is limited, compounds with similar structures often exhibit pharmacological properties. Alkynes are known to possess various biological activities, including antimicrobial and anticancer properties. The presence of the amine functional group may contribute to interactions with biological targets such as enzymes and receptors.

The synthesis of N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine; hydrochloride typically involves multi-step organic synthesis techniques. A general synthetic route may include:

- Preparation of Butyne: Starting from readily available precursors, butyne can be synthesized through elimination reactions.

- Formation of the Amine: The introduction of the ethyl and methylsulfanyl groups can be achieved via nucleophilic substitution on a suitable halide derivative.

- Hydrochloride Salt Formation: The final step often involves treating the amine with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine; hydrochloride has potential applications in various fields:

- Pharmaceuticals: It may serve as an intermediate in drug development or as a building block for synthesizing biologically active compounds.

- Chemical Research: This compound could be utilized in studies exploring alkyne chemistry or in developing new synthetic methodologies.

Interaction studies involving N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine; hydrochloride could focus on its binding affinity with biological targets. Preliminary studies might investigate:

- Enzyme Inhibition: Assessing whether this compound inhibits specific enzymes related to metabolic pathways.

- Receptor Binding: Evaluating interactions with neurotransmitter receptors or other significant biological receptors.

Such studies are crucial for understanding the potential therapeutic effects and safety profiles of this compound.

Several compounds share structural similarities with N-Ethyl-N-(2-methylsulfanylethyl)but-3-yn-1-amine; hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| N-Methyl-but-2-yn-1-amine hydrochloride | 0.73 | |

| Pent-4-yn-1-amine hydrochloride | 0.73 | |

| Prop-2-yn-1-amine hydrochloride | 0.62 | |

| 3-Methylpent-1-yn-3-amine hydrochloride | 0.50 | |

| 2-Methylpropan-1-amino hydrochloride | 0.57 |